molecular formula C10H20O2 B146156 Butyl hexanoate CAS No. 626-82-4

Butyl hexanoate

Cat. No.: B146156
CAS No.: 626-82-4
M. Wt: 172.26 g/mol
InChI Key: RPRPDTXKGSIXMD-UHFFFAOYSA-N
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Mechanism of Action

Target of Action

Butyl hexanoate, also known as butyl caproate, is an aliphatic ester . It is primarily used as a flavoring agent . The primary targets of this compound are the olfactory receptors in the human nose, which detect its fruity aroma .

Mode of Action

The mode of action of this compound is through its interaction with olfactory receptors. When inhaled, the compound binds to these receptors, triggering a signal transduction pathway that results in the perception of a fruity smell .

Biochemical Pathways

The biochemical pathways involved in the perception of smell are complex and involve a series of signal transduction events. When this compound binds to an olfactory receptor, it triggers a cascade of biochemical reactions that ultimately result in the generation of a nerve impulse. This impulse is then transmitted to the brain, where it is interpreted as a fruity smell .

Pharmacokinetics

The pharmacokinetics of this compound, like other volatile compounds, is largely determined by its volatility. Upon inhalation, it is rapidly absorbed through the mucous membranes in the nose and quickly reaches the olfactory receptors. Its bioavailability is therefore high. Due to its volatility, it is also rapidly eliminated from the body through exhalation .

Result of Action

The primary result of the action of this compound is the perception of a fruity smell. This makes it a valuable compound in the food and beverage industry, where it is used to enhance the flavor of various products .

Action Environment

The action of this compound can be influenced by various environmental factors. For example, its volatility and therefore its ability to reach the olfactory receptors can be affected by temperature and humidity. Furthermore, the presence of other volatile compounds can influence the perception of its smell, as they may compete for binding to the same olfactory receptors .

Preparation Methods

Synthetic Routes and Reaction Conditions: Butyl hexanoate is typically synthesized through an esterification reaction, where hexanoic acid reacts with butanol in the presence of an acid catalyst such as sulfuric acid. The reaction is as follows:

C6H12O2+C4H9OHC10H20O2+H2O\text{C}_6\text{H}_{12}\text{O}_2 + \text{C}_4\text{H}_9\text{OH} \rightarrow \text{C}_{10}\text{H}_{20}\text{O}_2 + \text{H}_2\text{O} C6​H12​O2​+C4​H9​OH→C10​H20​O2​+H2​O

This reaction is usually carried out under reflux conditions to ensure the removal of water, driving the reaction to completion .

Industrial Production Methods: In industrial settings, this compound can be produced using reactive extraction techniques. This method involves the use of deep eutectic solvents, which act as both solvents and catalysts, to enhance the esterification process. The optimal conditions for this method include a specific molar ratio of the components and controlled temperature and pressure .

Types of Reactions:

Common Reagents and Conditions:

Major Products:

Properties

IUPAC Name

butyl hexanoate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H20O2/c1-3-5-7-8-10(11)12-9-6-4-2/h3-9H2,1-2H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

RPRPDTXKGSIXMD-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCCCCC(=O)OCCCC
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H20O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID8060824
Record name Hexanoic acid, butyl ester
Source EPA DSSTox
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Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

172.26 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Physical Description

Liquid, colourless liquid with a pineapple odour
Record name Butyl hexanoate
Source Human Metabolome Database (HMDB)
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Record name Butyl hexanoate
Source Joint FAO/WHO Expert Committee on Food Additives (JECFA)
URL https://www.fao.org/food/food-safety-quality/scientific-advice/jecfa/jecfa-flav/details/en/c/219/
Description The flavoring agent databse provides the most recent specifications for flavorings evaluated by JECFA.
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Boiling Point

208.00 °C. @ 760.00 mm Hg
Record name Butyl hexanoate
Source Human Metabolome Database (HMDB)
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Density

0.8623
Record name Butyl hexanoate
Source Joint FAO/WHO Expert Committee on Food Additives (JECFA)
URL https://www.fao.org/food/food-safety-quality/scientific-advice/jecfa/jecfa-flav/details/en/c/219/
Description The flavoring agent databse provides the most recent specifications for flavorings evaluated by JECFA.
Explanation Permission from WHO is not required for the use of WHO materials issued under the Creative Commons Attribution-NonCommercial-ShareAlike 3.0 Intergovernmental Organization (CC BY-NC-SA 3.0 IGO) licence.

CAS No.

626-82-4
Record name Butyl hexanoate
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Record name Butyl caprylate
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Record name Butyl hexanoate
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Record name Hexanoic acid, butyl ester
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Record name Hexanoic acid, butyl ester
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Record name Butyl hexanoate
Source European Chemicals Agency (ECHA)
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Record name BUTYL HEXANOATE
Source FDA Global Substance Registration System (GSRS)
URL https://gsrs.ncats.nih.gov/ginas/app/beta/substances/EBK588Q27T
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Record name Butyl hexanoate
Source Human Metabolome Database (HMDB)
URL http://www.hmdb.ca/metabolites/HMDB0040211
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Explanation HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications.

Melting Point

-68.4 °C
Record name Butyl hexanoate
Source Human Metabolome Database (HMDB)
URL http://www.hmdb.ca/metabolites/HMDB0040211
Description The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body.
Explanation HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Customer
Q & A

Q1: How does butyl hexanoate influence insect behavior?

A1: this compound acts as a kairomone, a chemical signal that benefits the receiver (insect) at the expense of the emitter (plant). [, ] Research shows that this compound is a significant component of the volatile profile emitted by ripe apples, attracting various insects, including the apple maggot fly (Rhagoletis pomonella). [, ]

Q2: What is the mechanism behind this compound's attractiveness to insects?

A2: While the exact mechanism remains unclear, research suggests that this compound stimulates specific olfactory receptors on insect antennae. [, ] Studies using electroantennograms (EAG) have demonstrated that this compound elicits strong responses in the antennae of various insect species, indicating its detection and potential role in host plant recognition. [, ]

Q3: How is this compound utilized in pest control strategies?

A3: this compound serves as an effective attractant in traps designed for monitoring and controlling insect populations. [, , ] When combined with sticky traps or insecticidal agents, this compound lures effectively intercept and eliminate targeted insect pests, such as apple maggot flies, in agricultural settings. [, , ]

Q4: What is the molecular formula and weight of this compound?

A4: The molecular formula of this compound is C10H20O2, and its molecular weight is 172.27 g/mol.

Q5: How is this compound synthesized?

A5: this compound is typically synthesized through the esterification reaction of hexanoic acid and n-butanol. [, , , , , ] Various catalysts, including solid acid catalysts like H3PW12O40/PANI and H3PW12O40/ZrO2-WO3, have been investigated to enhance the efficiency of this synthesis. [, , , , , ]

Q6: Does the structure of this compound impact its attractiveness to insects?

A6: Yes, research suggests that the structure of this compound plays a crucial role in its attractiveness to insects. [] Studies have shown that specific structural features, such as chain length and branching, significantly influence the electrophysiological and behavioral responses of insects to various esters, including this compound. []

Q7: How is this compound detected and quantified in different matrices?

A7: Common analytical techniques for this compound analysis include gas chromatography (GC) coupled with mass spectrometry (MS) or olfactometry (O). [, , , ] These methods enable the separation, identification, and quantification of this compound in complex mixtures, such as fruit extracts or fermented beverages. [, , , ]

Q8: What are the key considerations for quality control of this compound?

A8: Quality control measures for this compound primarily focus on its purity and aroma profile. [] Analytical techniques like GC-MS are essential for verifying the absence of impurities and ensuring the desired olfactory characteristics of the compound. []

Q9: What is the environmental impact of this compound?

A9: While this compound is generally considered to have low toxicity, its widespread use as a fragrance and flavoring agent necessitates careful consideration of its environmental fate and potential for bioaccumulation. [] Research on the biodegradability and ecotoxicological effects of this compound is crucial for developing sustainable practices and minimizing any negative impacts on the environment. []

Q10: Are there sustainable alternatives to this compound?

A10: Research is ongoing to explore sustainable alternatives to this compound, particularly in applications where its biodegradability or ecotoxicological profile might be a concern. [] Potential alternatives include naturally derived esters from renewable sources or synthetic esters designed for improved biodegradability and reduced environmental impact. []

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